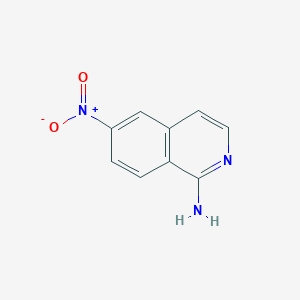

6-Nitroisoquinolin-1-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-nitroisoquinolin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-9-8-2-1-7(12(13)14)5-6(8)3-4-11-9/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRXGAXNRZCOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620104 | |

| Record name | 6-Nitroisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681427-41-8 | |

| Record name | 6-Nitroisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitroisoquinolin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 6 Nitroisoquinolin 1 Amine and Precursors

Strategies for Nitroisoquinoline Core Synthesis

The synthesis of the nitroisoquinoline skeleton is a critical phase in producing 6-nitroisoquinolin-1-amine. The chosen strategy often depends on the availability of starting materials and the desired efficiency and selectivity of the reaction sequence.

A conventional and direct method for synthesizing nitroisoquinolines involves the electrophilic nitration of the isoquinoline (B145761) heterocycle. This approach utilizes standard nitrating agents to introduce a nitro group onto the aromatic system.

The direct nitration of unsubstituted isoquinoline using a classic mixture of concentrated nitric acid and sulfuric acid predominantly yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline (B1594253). The reaction proceeds via electrophilic attack on the electron-rich benzene (B151609) ring portion of the heterocycle, as the pyridine (B92270) ring is deactivated by the protonated nitrogen atom under the strongly acidic conditions. The ratio of the resulting isomers is sensitive to the specific reaction conditions, such as temperature and reaction time. For instance, nitration at 0°C has been reported to produce 5-nitroisoquinoline and 8-nitroisoquinoline in a roughly 90:10 ratio. The separation of these isomers typically necessitates chromatographic methods.

Table 1: Isomer Distribution in the Direct Nitration of Isoquinoline

| Nitrating Agent | Temperature | 5-Nitroisoquinoline Yield | 8-Nitroisoquinoline Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0 °C | ~90% | ~10% |

Note: Yields represent the relative proportion of the isomeric mixture.

The presence of pre-existing substituents on the isoquinoline framework exerts a strong directing influence on the position of the incoming nitro group. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electronic density of the carbocyclic ring, thereby controlling the regiochemical outcome of nitration. For example, a substituent at the C-4 position can influence the substitution pattern. While specific data on nitration of 1-aminoisoquinoline (B73089) is complex due to the reactivity of the amino group, studies on related systems show that activating groups generally direct electrophiles to the C-5 and C-7 positions, whereas deactivating groups can lead to more complex outcomes or require harsher conditions. The nitration of 1-chloroisoquinoline, for instance, primarily yields 1-chloro-5-nitroisoquinoline (B1581046).

Constructing the isoquinoline ring from acyclic precursors is an alternative strategy that allows for the pre-installation of the nitro group, thus avoiding issues with isomer separation that can arise from direct nitration.

The Pomeranz-Fritsch reaction and its subsequent modifications provide a powerful tool for isoquinoline synthesis. This method involves the acid-catalyzed cyclization of a Schiff base, which is typically formed from a benzaldehyde (B42025) and an aminoacetal. To generate a nitroisoquinoline, a nitro-substituted benzaldehyde serves as a key starting material. For example, the condensation of 4-nitrobenzaldehyde (B150856) with aminoacetaldehyde diethyl acetal, followed by cyclization in concentrated sulfuric acid, can be employed to synthesize 6-nitroisoquinoline (B1610068). This approach offers excellent regiochemical control, as the position of the nitro group is determined by its location on the initial benzaldehyde precursor.

Modern transition-metal catalysis offers efficient and elegant routes to substituted isoquinoline systems. Rhodium(III)-catalyzed C-H activation and annulation of benzamides with alkynes has emerged as a method for synthesizing isoquinolone derivatives. In this context, a nitro-substituted benzamide (B126) could be coupled with an alkyne to construct a nitroisoquinolone skeleton. This intermediate can then be chemically modified, for instance by converting the carbonyl group of the isoquinolone to an amino group, to ultimately yield the target this compound. This strategy is valued for its high atom economy and functional group tolerance, allowing for the assembly of complex heterocyclic structures in a controlled manner.

Cyclization Reactions for Isoquinoline Ring Formation

Introduction of the Amine Functionality

The introduction of an amine group onto the isoquinoline core, particularly in the presence of a nitro substituent, is a critical step in the synthesis of this compound. This can be achieved through two primary strategies: the reduction of a pre-existing nitro group or the direct introduction of an amine functionality through nucleophilic substitution.

Reduction of Nitro Groups to Amino Groups

The conversion of a nitro group to an amino group is a common and well-established transformation in organic synthesis. This can be accomplished using various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used method for the reduction of nitro groups due to its high efficiency and clean reaction profiles. wikipedia.org Palladium on carbon (Pd/C) is a common catalyst for this transformation. wikipedia.orgmasterorganicchemistry.com The process involves the use of hydrogen gas in the presence of the Pd/C catalyst, which facilitates the reduction of the nitro group to an amine. wikipedia.org This method is applicable to a variety of substrates, including those with other reducible functional groups, although selectivity can sometimes be a challenge. semanticscholar.org The efficiency of the hydrogenation can be influenced by factors such as the catalyst loading (typically 5-10%), solvent, temperature, and hydrogen pressure. wikipedia.orggoogle.commdpi.com For instance, the hydrogenation of diene carboxylates with isolated-ring (hetero)aliphatic scaffolds has been studied using various palladium-containing composites, demonstrating that the method of catalyst preparation can significantly impact its performance. mdpi.com

Table 1: Examples of Catalytic Hydrogenation for Nitro Group Reduction

| Catalyst | Substrate | Product | Key Features |

| Palladium on carbon (Pd/C) | Nitroarenes | Anilines | High efficiency, clean reaction. wikipedia.org |

| Palladium on carbon (Pd/C) | Diene carboxylates | Reduced products | Yields up to 90% at 100 atm H2 and 30°C. mdpi.com |

| Palladium on various supports (Al2O3, TiO2, SiO2, MgO) | Carbon dioxide | Methane or Methanol | Product depends on Pd dispersion. bohrium.com |

Chemical reduction offers an alternative to catalytic hydrogenation and is often preferred when certain functional groups are sensitive to hydrogenation conditions.

Iron in Acidic Media (e.g., Fe/HCl or Fe/CH₃COOH): The use of iron metal in the presence of an acid, such as hydrochloric acid or acetic acid, is a classic method for nitro group reduction. This method is cost-effective and particularly useful for large-scale syntheses. The reaction proceeds through the transfer of electrons from the iron metal to the nitro group, with the acid serving as a proton source. While effective, the workup can sometimes be tedious due to the formation of iron salts. semanticscholar.org The reactivity of this system can be influenced by the specific acid and reaction conditions used. tcichemicals.comnih.govuni-muenster.de

Stannous Chloride (SnCl₂): Stannous chloride is another common reagent for the reduction of aromatic nitro compounds. strategian.com It is known for its mild reaction conditions and good functional group tolerance, often leaving groups like esters, nitriles, and halogens intact. semanticscholar.orgstrategian.com The reduction can be carried out in various solvents, including ethanol, ethyl acetate, and even in non-acidic and non-aqueous media. strategian.com The mechanism involves the transfer of electrons from the Sn(II) salt to the nitro group. acsgcipr.org However, the use of stannous chloride can lead to the formation of tin-based byproducts, which may require specific purification steps to remove. acsgcipr.org

Table 2: Comparison of Chemical Reduction Methods for Nitro Groups

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Iron/Acid | Fe, HCl or CH₃COOH | Cost-effective, suitable for large scale. semanticscholar.org | Tedious workup due to iron salts. semanticscholar.org |

| Stannous Chloride | SnCl₂, various solvents | Mild conditions, good functional group tolerance. semanticscholar.orgstrategian.com | Formation of tin byproducts. acsgcipr.org |

Nucleophilic Substitution Approaches for Amination

Directly introducing an amine group onto the isoquinoline ring is a more direct approach to forming this compound. This can be achieved through reactions that exploit the electrophilic nature of the isoquinoline ring, which is further activated by the electron-withdrawing nitro group.

The Chichibabin reaction is a classic method for the amination of nitrogen-containing heterocycles, such as pyridine and its derivatives, using sodium amide (NaNH₂) or potassium amide (KNH₂). wikipedia.orgscientificupdate.com This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amide anion attacks the electron-deficient ring, followed by the elimination of a hydride ion to restore aromaticity. wikipedia.org The reaction has been successfully applied to quinolines and isoquinolines. google.com For nitro-substituted isoquinolines, the presence of the electron-withdrawing nitro group can influence the regioselectivity of the amination. researchgate.net The reaction can be carried out in solvents like liquid ammonia (B1221849) or aprotic solvents such as xylene at elevated temperatures. wikipedia.orggoogle.com

The Oxidative Nucleophilic Substitution of Hydrogen (SNH) is a powerful method for C-H functionalization in electron-deficient aromatic systems. mdpi.com This reaction avoids the need for a pre-installed leaving group and instead involves the nucleophilic attack of an amine on the aromatic ring, followed by oxidation of the resulting σ-adduct. mdpi.com This methodology has been applied to the amination of 5-nitroisoquinoline, leading to the formation of nitro- and nitroso-derivatives of amides and ureas. mdpi.comresearcher.life The reaction can be performed under metal-catalyst-free conditions and is considered a simple and efficient method for forming C-N bonds. osi.lv The choice of oxidant is crucial for the success of the reaction, with reagents like potassium permanganate (B83412) (KMnO₄) being used. acs.org

Oxidative Nucleophilic Substitution of Hydrogen (SNH) with Amines

Regioselectivity in SNH Reactions Directed by Nitro Groups

The regiochemical outcome of Nucleophilic Aromatic Substitution of Hydrogen (SNH) reactions on the isoquinoline scaffold is significantly governed by the presence and position of electron-withdrawing groups, most notably the nitro (NO₂) group. The nitro group strongly deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic attack, particularly at the positions ortho and para to its location. nih.govmasterorganicchemistry.com

In the context of 6-nitroisoquinoline, the nitro group at the C-6 position renders the C-1, C-5, and C-7 positions electronically deficient and thus susceptible to nucleophilic attack. The precise position of substitution is a result of a delicate balance between these electronic activation effects and steric hindrance. For the synthesis of this compound, the target is the C-1 position. While direct amination at this position is desired, the inherent reactivity of the other activated positions can lead to the formation of isomeric byproducts.

Studies on the analogous 5-nitroisoquinoline reveal that nucleophilic attack occurs at positions C-6 (ortho) and C-8 (para). This highlights the strong directing influence of the nitro group. By analogy, for 6-nitroisoquinoline, the C-1 position is para to the nitrogen of the isoquinoline ring and meta to the nitro group, while the C-5 and C-7 positions are ortho to the nitro group. The interplay of these electronic influences dictates the ultimate regioselectivity of the amination reaction. Computational studies, such as those using Density Functional Theory (DFT), can be employed to predict the relative stabilities of the isomeric σ-complex intermediates, thereby forecasting the most likely site of nucleophilic attack. nih.gov

Anhydrous vs. Aqueous Reaction Conditions in SNH Amidation

The choice of reaction medium, specifically the use of anhydrous versus aqueous conditions, plays a critical role in the SNH amidation of nitroisoquinolines, influencing both the yield and the nature of the products formed. Research on 5-nitroisoquinoline has demonstrated that these conditions can dictate the reaction pathway, leading to either nitro or nitroso derivatives. researchgate.netmdpi.com

Under anhydrous conditions, particularly when using reagents like urea (B33335) in a solvent such as dimethyl sulfoxide (B87167) (DMSO), the reaction with 5-nitroisoquinoline has been observed to yield 5-nitrosoisoquinoline-6-amine. mdpi.comnih.govgoogle.com This suggests a reaction pathway that involves the formation of a nitroso intermediate.

Conversely, in the presence of water, the reaction landscape changes. The amide anions become hydrated, which increases their steric bulk. This steric hindrance can impede attack at the more sterically congested positions ortho to the nitro group. researchgate.net For 5-nitroisoquinoline, this effect favors the formation of the 8-amino (para) product over the 6-amino (ortho) product. researchgate.net It is proposed that the reaction in aqueous media is more likely to proceed via an oxidative nucleophilic substitution of hydrogen, leading to the nitro-amino derivative, rather than the nitroso-amino compound. mdpi.com

These findings suggest that for the synthesis of this compound, careful control of the water content in the reaction mixture is crucial for directing the reaction towards the desired product and minimizing the formation of potential nitroso byproducts or other isomers.

Multi-Step Synthesis Pathways from Complex Precursors

In addition to direct C-H functionalization, this compound can be synthesized through multi-step pathways that begin with more complex, pre-functionalized precursors. These methods offer greater control over the regiochemistry of the final product.

Conversion of 1,3-Dichloro-6-nitroisoquinoline (B11870432) Intermediates

One established route involves the use of 1,3-dichloro-6-nitroisoquinoline as a key intermediate. This compound provides two reactive sites for nucleophilic substitution. The synthesis of 6-aminoisoquinoline (B57696), a closely related compound, has been documented starting from this dichloro-nitro intermediate. google.com The conversion typically involves a hydrogenation reaction in the presence of a metal catalyst. google.com This process reduces the nitro group to an amine and subsequently removes the chlorine atoms.

To obtain this compound specifically, a selective substitution of one of the chlorine atoms with an amino group would be required, while leaving the other chlorine and the nitro group intact. This would necessitate careful control of reaction conditions to favor mono-amination at the C-1 position over the C-3 position and to prevent premature reduction of the nitro group. The relative reactivity of the C-1 and C-3 positions towards nucleophilic attack would be a critical factor in the feasibility of this approach.

Synthesis from Carboxymethyl-nitrobenzoic Acid Derivatives via Dione (B5365651) Intermediates

A more foundational multi-step synthesis commences with 2-(carboxymethyl)-4-nitrobenzoic acid. This precursor is cyclized to form a dione intermediate, which is then converted to the target isoquinoline framework. A patent for the preparation of 6-aminoisoquinoline outlines this pathway, which proceeds through a 6-nitroisoquinoline-1,3(2H,4H)-dione intermediate. google.com

The key steps in this synthetic sequence are:

Formation of the Dione: 2-(carboxymethyl)-4-nitrobenzoic acid is reacted with urea in the presence of an acid, such as acetic acid, at elevated temperatures (e.g., 90-140 °C) to yield 6-nitroisoquinoline-1,3(2H,4H)-dione.

Chlorination: The dione is then treated with a chlorinating agent, such as R¹-P(O)Cl₂ (where R¹ can be alkyl, aryl, or chloro), to produce 1,3-dichloro-6-nitroisoquinoline.

Selective Amination and Dechlorination: To arrive at this compound, a selective amination at the C-1 position would be necessary, followed by or concurrent with the removal of the C-3 chlorine, all while preserving the nitro group.

The following table summarizes the reaction conditions for the initial steps of this pathway as described in the patent literature for the synthesis of the related 6-aminoisoquinoline.

Table 1: Reaction Conditions for the Synthesis of 1,3-Dichloro-6-nitroisoquinoline

| Step | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Product |

|---|---|---|---|---|---|---|

| 1 | 2-(carboxymethyl)-4-nitrobenzoic acid | Urea, Acid | Acetic Acid (can act as solvent) | 90-140 °C | 1-8 hours | 6-nitroisoquinoline-1,3(2H,4H)-dione |

Data sourced from patent WO2018125548A1.

Optimization and Scale-Up of Synthetic Pathways

The successful transition of a synthetic route from laboratory-scale to industrial production hinges on rigorous optimization and scale-up studies. For the synthesis of this compound, this involves systematically varying reaction parameters to maximize yield and purity while ensuring the process is safe, cost-effective, and reproducible on a larger scale.

Key parameters for optimization in the described synthetic pathways include:

Temperature: As seen in the multi-step synthesis, temperature ranges for the formation of the dione and subsequent chlorination are quite broad, suggesting that a specific optimal temperature for yield and purity likely exists.

Reaction Time: The duration of each reaction step needs to be precisely controlled to ensure complete conversion of starting materials while minimizing the formation of byproducts from side reactions or product degradation. google.com

Reagent Stoichiometry: The molar ratios of reactants, catalysts, and any additives must be fine-tuned to achieve the highest efficiency.

Catalyst Selection and Loading: In steps involving catalysis, such as hydrogenation or potential cross-coupling reactions, the choice of catalyst and its concentration are critical for reaction rate and selectivity.

Solvent Effects: The polarity and properties of the solvent can significantly influence reaction kinetics and product solubility, affecting both the reaction and the subsequent work-up and purification.

For large-scale production, considerations also extend to process safety, such as managing exotherms in nitration or hydrogenation steps, and the environmental impact of the chosen reagents and solvents. The development of continuous flow processes, as opposed to batch reactions, can offer advantages in terms of safety, consistency, and scalability for the synthesis of compounds like this compound.

Iv. Medicinal Chemistry and Biological Activity of 6 Nitroisoquinolin 1 Amine and Its Derivatives

Enzyme Inhibition Studies

Research has identified 6-Nitroisoquinolin-1-amine as an inhibitor of protein kinases, a large family of enzymes that play crucial roles in regulating cellular processes. biosynth.com The development of derivatives based on the 6-substituted isoquinolin-1-amine core has led to the identification of potent inhibitors for specific kinases.

This compound itself is recognized as a protein kinase inhibitor. biosynth.com Further research into derivatives has provided more specific profiles. For instance, fragment-based screening identified 6-substituted isoquinolin-1-amine derivatives as inhibitors of Rho-associated protein kinase (ROCK), which is involved in regulating smooth muscle contraction, cytoskeleton rearrangement, and cell proliferation. researchgate.net A specific derivative, identified as compound 23A, was found to have ROCK-1 affinity and potency comparable to first-generation ROCK inhibitors. researchgate.netnih.gov Another compound, 23E, demonstrated the potential for even greater ROCK-1 affinity and potency within this series. researchgate.netnih.gov

Interactive Data Table: Profile of 6-Substituted Isoquinolin-1-amine Derivatives as ROCK-I Inhibitors

| Compound | Target Kinase | Noted Activity | Source(s) |

|---|---|---|---|

| 23A | ROCK-I | Similar affinity and potency to first-generation inhibitors | researchgate.netnih.gov |

| 23E | ROCK-I | Demonstrates feasibility of improving affinity and potency | researchgate.netnih.gov |

The primary mechanism of action for these compounds is the competitive inhibition at the ATP-binding site of the target kinase. nih.gov this compound selectively inhibits the activity of certain protein kinases over others, which leads to a reduction in cellular proliferation and can impede disease progression. biosynth.com For derivatives targeting ROCK, potent inhibition in human lung cancer cells was demonstrated by the suppression of phosphorylation of the ROCK substrate MYPT-1. researchgate.net The antitumor effects of certain naphthalimide derivatives, such as 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, are mediated by the inhibition of cell proliferation and the upregulation of programmed cell death, or apoptosis. nih.gov

Therapeutic Potential in Disease Models

The enzyme-inhibiting properties of this compound and its derivatives have translated into significant therapeutic potential in various disease models, including cancer, neurodegenerative disorders, and diabetes. biosynth.com

Substituted naphthalimides, which are derivatives of isoquinoline (B145761), have well-documented anticancer activities. nih.govresearchgate.net One such derivative, 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, exhibited significant cytotoxicity in 8 out of 13 human tumor cell lines tested. nih.govresearchgate.net This compound was shown to induce cell cycle arrest and apoptosis. nih.gov Specifically, it caused an accumulation of cells in the S and G2/M phases of the cell cycle and an increase in the sub-G1 fraction, which is indicative of apoptosis. nih.govresearchgate.net Another related compound, 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione, also demonstrated excellent cytotoxicity in 15 out of 17 human tumor cell lines and showed significant tumor regression effects in murine Sarcoma-180 (S-180) and Ehrlich ascites carcinoma (EAC) models. nih.gov

Interactive Data Table: In Vitro Cytotoxicity of 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione

| Cell Line Panel | Cell Lines with Significant Cytotoxicity | Mechanism of Action | Source(s) |

|---|---|---|---|

| Human Tumor Cells | MOLT-4, HL-60, U-937, and others (8 of 13 tested) | Induces cell cycle arrest and apoptosis | nih.govresearchgate.net |

This compound has been identified as a compound with potential efficacy in models of Alzheimer's Disease. biosynth.com The therapeutic approach for neurodegenerative diseases often involves the modulation of enzymes that are directly or indirectly linked to disease progression, such as acetylcholinesterase, tau kinases, and caspases. mdpi.com Heterocyclic compounds play a pivotal role in the development of drugs for these conditions, with many targeting key enzymes to counteract neurodegeneration. mdpi.commdpi.com The ability of this compound and its derivatives to act as enzyme inhibitors aligns with these established therapeutic strategies for managing neurodegenerative disorders. biosynth.com

The potential for this compound to be effective against diabetes has been noted. biosynth.com The development of anti-diabetic agents often focuses on enzyme inhibition. For example, derivatives of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide have been evaluated for their ability to lower plasma glucose, with their mode of action proposed as the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov Similarly, quinoxaline (B1680401) derivatives, another class of nitrogen-containing heterocyclic compounds, have been reported to exhibit antidiabetic activities. researchgate.net This context of enzyme inhibition as a strategy for anti-diabetic therapies supports the investigation of this compound for such applications.

Anti-Infective Properties (e.g., Antimalarial, Antimicrobial, Anti-HIV-1)

The isoquinoline core, particularly when functionalized with nitro and amino groups, serves as a crucial pharmacophore in the search for novel anti-infective agents. Derivatives of this compound have been investigated for a range of activities, leveraging the biological properties inherent to the quinoline (B57606) family and nitroaromatic compounds.

Antimalarial Activity: The quinoline ring system is a cornerstone of antimalarial drug discovery, with compounds like chloroquine (B1663885) and primaquine (B1584692) being notable examples. nih.gov The 8-aminoquinoline (B160924) class, in particular, has been a focus of research for its activity against liver stages of the malaria parasite. nih.govnih.gov While research on this compound itself is specific, the broader class of 4-aminoquinoline (B48711) derivatives has shown that modifications to the side chain can overcome drug resistance mechanisms. mdpi.com For instance, the introduction of bulky, basic, and lipophilic bicyclic rings can prevent the metabolic dealkylation that affects many chloroquine analogs. mdpi.com This suggests that derivatives of this compound could be developed as potent antimalarial agents by strategic modification of the amino group and other positions on the isoquinoline ring. researchgate.net

Antimicrobial Activity: Nitro compounds are known to possess a wide spectrum of antimicrobial activity. nih.govnih.gov The nitro group can trigger redox reactions within microbial cells, leading to toxicity and cell death. nih.govnih.gov This mechanism is based on the enzymatic bioreduction of the nitro group to form free radicals that are toxic to bacterial and parasitic cells. mdpi.com Research on related 6-nitroquinolones has demonstrated good inhibitory activities against mycobacteria, including Mycobacterium tuberculosis, as well as various Gram-positive bacteria, with some derivatives being more potent than reference drugs like ciprofloxacin. nih.gov Similarly, silver(I) complexes incorporating nitroquinoline ligands have shown significant antimicrobial activity against multidrug-resistant bacterial strains. researchgate.net These findings underscore the potential of the 6-nitroisoquinoline (B1610068) scaffold in developing new antimicrobial agents.

Anti-HIV-1 Activity: The 6-aminoquinolone skeleton, a close structural relative of this compound, has emerged as a promising lead for the development of new anti-HIV agents. researchgate.net A notable 6-aminoquinolone derivative, WM5, was found to inhibit HIV-1 replication by targeting the Tat-mediated long terminal repeat (LTR)-driven transcription, a critical step in the viral life cycle. nih.gov This compound was shown to bind efficiently to the viral TAR RNA. nih.gov Further studies on derivatives of this class, involving substitutions at various positions, have yielded compounds with high efficacy in inhibiting HIV replication in multiple cell lines, confirming that these molecules act at a post-integration step in the HIV replication cycle. researchgate.net Additionally, other quinoline derivatives have been designed and evaluated as inhibitors of HIV-1 reverse transcriptase (RT). nih.gov

Structure-Activity Relationship (SAR) Studies

The biological efficacy of isoquinolin-1-amine derivatives is highly dependent on their structural features. SAR studies are crucial for optimizing these molecules to enhance potency and selectivity for their biological targets.

Research into 6-substituted isoquinolin-1-amine derivatives as Rho kinase (ROCK) inhibitors has provided valuable insights into the impact of substitution patterns, which can be extrapolated to the development of other therapeutic agents. Fragment-based drug discovery efforts identified the isoquinolin-1-amine core as a viable starting point. nih.gov Subsequent modifications, particularly at the C6 position, were explored to improve affinity and potency.

For example, fragment growth from an initial hit led to the development of 6-substituted derivatives with improved profiles. nih.gov The nature of the substituent at the 6-position significantly influences the compound's activity and pharmacokinetic properties. nih.govresearchgate.net

Table 1: Illustrative SAR of 6-Substituted Isoquinolin-1-amine Derivatives (as ROCK-I Inhibitors)

| Compound | 6-Substituent | ROCK-I Affinity (IMAP pIC50) | Notes |

| 23A | [Structure-specific substituent] | 6.1 | Superior pharmacokinetic (PK) profile in mouse models. nih.gov |

| 23E | [Structure-specific substituent] | 7.3 | Demonstrates feasibility of improving affinity and potency, but had a poor PK profile. nih.gov |

Data is illustrative of SAR principles for the isoquinolin-1-amine scaffold based on published research. nih.gov

These studies highlight a common challenge in drug development where modifications that enhance potency may adversely affect pharmacokinetic properties, necessitating a careful balance during the optimization process. nih.govnih.gov

The nitro and amino groups are fundamental to the biological activity of this compound and its derivatives.

The **nitro group (NO₂) ** is a strong electron-withdrawing moiety that significantly influences the electronic properties of the molecule. nih.gov This electronic effect can enhance interactions with nucleophilic sites within biological targets like proteins. nih.gov The biological action of many nitro compounds is linked to the enzymatic reduction of the nitro group within cells. mdpi.commdpi.com This process can generate reactive nitroso and hydroxylamine (B1172632) intermediates or a nitro radical anion, which can react with biomolecules, causing cellular damage and leading to antimicrobial or cytotoxic effects. nih.govmdpi.com Therefore, the nitro group can be considered both a pharmacophore and a potential toxicophore. nih.gov

The **amino group (-NH₂) ** is critical for the biological activity of many quinoline-based drugs, particularly antimalarials and anti-HIV agents. In 4-aminoquinolines, the basicity of the side-chain amino group is crucial for drug accumulation in the acidic food vacuole of the malaria parasite. researchgate.net In the context of anti-HIV-1 6-aminoquinolones, the amino group and its substituents are key for interacting with the viral RNA target. nih.gov The primary amine at the C1 position of the isoquinoline ring can act as a hydrogen bond donor, forming critical interactions with the target protein's active site.

Bioisosteric replacement is a key strategy in medicinal chemistry used to improve the physicochemical and pharmacological properties of a lead compound while maintaining its ability to interact with the biological target. nih.gov This involves substituting one atom or group with another that has similar steric, electronic, or solubility characteristics. nih.gov This approach can enhance metabolic stability, improve oral bioavailability, or alter selectivity. nih.govresearchgate.net

In the context of optimizing the this compound scaffold, bioisosteric replacement could be applied in several ways:

Nitro Group Replacement: The nitro group could be replaced with other electron-withdrawing groups like a cyano (-CN) or a trifluoromethyl (-CF₃) group to modulate electronic properties and potentially reduce metabolic liabilities associated with nitro reduction.

Amide Bond Surrogates: If the amino group is part of a larger amide side chain, the amide bond itself could be replaced by bioisosteres such as oxadiazoles, triazoles, or fluoroalkenes to increase metabolic stability. nih.gov

Ring System Isosteres: The benzene (B151609) portion of the isoquinoline ring could be replaced with heterocyclic rings like thiophene (B33073) or pyridine (B92270) to create novel scaffolds with different properties. The replacement of a phenyl ring with saturated structures like bicyclo[1.1.1]pentane or 2-oxabicyclo[2.2.2]octane is another strategy to improve physicochemical properties such as solubility and metabolic stability. enamine.net

Pharmacophore optimization involves refining the three-dimensional arrangement of functional groups essential for biological activity. For this compound derivatives, this would involve modifying substituents to maximize key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the target, guided by SAR data and computational modeling. researchgate.net

Molecular Interactions and Docking Simulations

Computational methods such as molecular docking are invaluable tools for understanding how this compound derivatives interact with their biological targets at a molecular level. These simulations help predict the preferred binding orientation and affinity of a ligand within a protein's active site. nih.govamazonaws.com

Molecular docking studies on related quinoline and quinazolinone derivatives have demonstrated their potential as inhibitors of various enzymes by predicting their binding affinities, typically expressed as a binding energy score (kcal/mol). nih.gov For example, docking studies of quinazolinone Schiff base derivatives against the bacterial DNA gyrase enzyme have shown that these compounds can fit into the inhibitor binding site, with predicted binding energies ranging from -5.96 to -8.58 kcal/mol. nih.gov Similarly, studies on thiopyrano[2,3-b]quinoline derivatives against an anticancer peptide target (CB1a) reported binding affinities between -5.3 and -6.1 kcal/mol. nih.gov

These computational analyses reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. amazonaws.comnih.gov For derivatives of this compound, docking simulations can predict how different substituents would affect the binding affinity for targets like HIV-1 reverse transcriptase, parasitic enzymes, or bacterial proteins, thereby guiding the synthesis of more potent compounds. nih.govmdpi.com

Table 2: Predicted Binding Affinities for Representative Quinoline-based Compounds Against Various Biological Targets

| Compound Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| Quinazolinone Schiff Base | DNA Gyrase (Bacteria) | -5.96 to -8.58 | Asn46, Asp73, Arg136 nih.gov |

| Pyrazol-1-yl Quinoline | S. aureus protein (2XCT) | Good negative values | Not specified amazonaws.com |

| Thiopyrano[2,3-b]quinoline | Anticancer Peptide (CB1a) | -5.3 to -6.1 | PHE-15, ILE-8, LYS-7 nih.gov |

| Pyrimidine Derivative | Antibacterial Protein (4MCK) | -7.97 | Not specified mdpi.com |

This table presents data from related heterocyclic systems to illustrate the application and outcomes of molecular docking studies.

These simulations provide a rational basis for drug design, allowing researchers to prioritize which derivatives of this compound are most likely to exhibit high binding affinity and biological activity before undertaking their chemical synthesis.

Elucidation of Mechanism of Action at the Molecular Level

The primary mechanism of action identified for derivatives of this compound at the molecular level is the inhibition of protein kinases. biosynth.com These derivatives have been specifically investigated as potent inhibitors of Rho-associated coiled-coil forming protein kinase (ROCK), which is a serine/threonine kinase belonging to the AGC sub-family of kinases. google.com The ROCK signaling pathway is crucial in regulating fundamental cellular processes, including cell shape, motility, contraction, and proliferation. researchgate.net

Research employing fragment-based nuclear magnetic resonance (NMR) screening identified the isoquinolin-1-amine scaffold as a foundation for developing ROCK-I inhibitors. researchgate.netnih.gov Further studies have shown that these compounds act as ATP-competitive inhibitors. nih.gov This means they bind to the kinase's ATP-binding site, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. The optimization of these fragment-derived inhibitors led to compounds that were potent against both ROCK-I and its isoform ROCK-II. nih.gov This inhibition of the ROCK pathway is the molecular basis for the therapeutic potential of these compounds in various diseases, including cardiovascular conditions like hypertension. google.comnih.gov

Development as Pharmaceutical Building Blocks

This compound is recognized as a valuable heterocyclic building block in medicinal chemistry and pharmaceutical research. biosynth.combldpharm.com Its rigid isoquinoline core, substituted with both an amine and a nitro group, provides a versatile scaffold for synthetic modification. This structure allows chemists to systematically alter its properties to enhance potency, selectivity, and pharmacokinetic profiles, making it an attractive starting point for drug discovery programs. nih.govnih.gov The isoquinoline framework itself is a key component in numerous biologically active alkaloids and synthetic drugs, further highlighting the importance of its derivatives as building blocks. mdpi.com1clickchemistry.com

The 6-substituted isoquinolin-1-amine scaffold, including the 6-nitro derivative, has been successfully integrated into the development of novel drug candidates, particularly as ROCK inhibitors. nih.gov Through a process of fragment-based drug discovery, the core isoquinolin-1-amine structure was identified as a hit and subsequently elaborated upon to create more potent molecules. researchgate.net

This "fragment growth" approach led to the development of specific derivative compounds with improved biological activity. nih.gov For instance, certain 6-substituted isoquinolin-1-amine derivatives were optimized into lead compounds demonstrating significant efficacy. nih.gov One such lead compound, developed from the initial fragments, showed equipotent activity against both ROCK-I and ROCK-II and demonstrated good in vivo efficacy in a spontaneous hypertensive rat model, a key step in validating it as a potential drug candidate. nih.gov

Table 1: Profile of Selected 6-Substituted Isoquinolin-1-amine Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Key Finding | Research Focus |

| 23A | Similar ROCK-1 affinity and potency to first-generation inhibitors but with a superior pharmacokinetic (PK) profile. | Fragment-based hit optimization researchgate.netnih.gov |

| 23E | Demonstrated improved ROCK-1 affinity, potency, and cell-based efficacy compared to 23A, but had a poor PK profile. | Fragment-based hit optimization researchgate.netnih.gov |

| 14A | A lead compound equipotent against ROCK-I and ROCK-II with good in vivo efficacy in hypertensive models. | Optimization of fragment-derived inhibitors nih.gov |

The utility of this compound as a pharmaceutical building block is intrinsically linked to its role as a key intermediate in the synthesis of more complex molecules. The amine and nitro groups on the isoquinoline ring are functional handles that allow for a variety of chemical transformations. The synthesis of amines and the modification of nitro groups are well-established processes in organic chemistry, enabling the attachment of different substituents to fine-tune the molecule's properties. openstax.orgyoutube.com

In the context of ROCK inhibitors, the 6-substituted isoquinolin-1-amine core serves as the foundational intermediate. nih.govnih.gov Synthetic strategies involve modifying the substituents at the 6-position and elsewhere on the ring to explore the structure-activity relationship (SAR). nih.govnih.gov For example, the initial fragment hits were chemically modified and expanded upon to produce a library of derivatives, which were then screened for improved activity and properties. researchgate.netnih.gov This iterative process of synthesis and testing, starting from a core intermediate like this compound, is fundamental to modern medicinal chemistry for developing optimized clinical candidates. The general synthetic accessibility of quinoline and isoquinoline structures further enhances their application as versatile intermediates. researchgate.netorganic-chemistry.org

V. Future Directions and Research Opportunities

Advancements in Asymmetric Synthesis

The creation of chiral molecules is a cornerstone of modern pharmacology, and the development of asymmetric synthesis methods for 6-Nitroisoquinolin-1-amine and its derivatives represents a significant research opportunity. While specific methods for this exact compound are not yet widely documented, advancements in the synthesis of related chiral heterocycles offer a clear path forward. mdpi.commdpi.com

Future research will likely focus on the following areas:

Catalytic Asymmetric Reduction: Techniques such as asymmetric hydrogenation and transfer hydrogenation, which have been successfully applied to produce chiral tetrahydroisoquinolines, could be adapted. mdpi.com The use of chiral catalysts, including transition-metal complexes (e.g., Rhodium, Iridium) and organocatalysts, would be essential to control the stereochemistry. mdpi.comchiralpedia.comfrontiersin.org

Enantioselective Dearomatization: Catalytic asymmetric dearomatization (CADA) reactions are powerful tools for creating complex, three-dimensional structures from flat aromatic compounds. mdpi.com Applying these methods, potentially through cycloadditions involving the nitro-activated ring, could generate novel chiral scaffolds based on the this compound framework.

Catalysis for Nitro-Substituted Substrates: The presence of the nitro group can be exploited. For instance, asymmetric Friedel-Crafts reactions using nitroalkenes have been achieved with chiral copper-based catalysts, suggesting that the nitro group on the isoquinoline (B145761) ring could be used to direct stereoselective additions. nih.govrsc.org The development of catalytic systems that are effective for nitro-substituted heterocyclic aldehydes and related compounds is an active area of research. rsc.orgacs.org

Racemization-Free Methodologies: For derivatives that are further functionalized into peptides or complex amides, the use of modern, racemization-free coupling reagents will be critical to preserve the enantiomeric purity of the final products. rsc.org

Progress in these areas will enable the synthesis of specific, single-enantiomer derivatives of this compound, allowing for a more precise evaluation of their biological activities and interactions with chiral targets like enzymes and receptors.

Exploration of Novel Biological Targets and Mechanisms

The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. mdpi.com Early research into substituted isoquinolin-1-amines has identified several promising biological targets, paving the way for future investigations centered on this compound.

One of the most promising areas is the inhibition of protein kinases. Research has shown that 6-substituted isoquinolin-1-amine derivatives are effective inhibitors of Rho-kinase (ROCK), a target implicated in cardiovascular diseases. nih.govnih.gov Fragment-based screening identified the isoquinolin-1-amine core as a viable starting point, and subsequent optimization led to potent ROCK-I inhibitors. nih.govresearchgate.net

| Compound | Substitution at 6-position | ROCK-I IC₅₀ (nM) | ROCK-II IC₅₀ (nM) |

|---|---|---|---|

| Compound A | Aryl-ether linked substituent | 650 | 670 |

| Compound B | Modified aryl-ether linked substituent | 1690 | 100 |

Future research should aim to:

Expand Kinase Inhibition Profiling: Beyond ROCK, related structures like 5-nitroisoquinolin-1-amine (B3317986) have shown activity as RAF1 kinase inhibitors. jst.go.jp A comprehensive screening of this compound derivatives against a broad panel of kinases is warranted. This could uncover novel and selective inhibitors for targets such as Protein Kinase C ζ (PKCζ), which has been identified as a target for other substituted isoquinolines. digitellinc.com

Investigate Apoptosis Pathways: Molecules with an isoquinoline skeleton have been investigated for their ability to antagonize Inhibitor of Apoptosis Proteins (IAPs), suggesting a potential mechanism for inducing cancer cell death. nih.gov Synthesizing and testing this compound derivatives for IAP inhibition could be a fruitful area of research for developing new anticancer agents.

Uncover Novel Mechanisms: Screening against diverse cellular models, such as the NCI-60 human tumor cell line panel, could reveal unexpected mechanisms of action or selective activity against specific cancer types. univ.kiev.uauniv.kiev.ua For example, different isoquinoline derivatives have shown efficacy in neuroendocrine prostate cancer models through mechanisms that may be distinct from known targets. mdpi.com

Development of Advanced Therapeutic Applications

Building on the exploration of novel biological targets, the development of advanced therapeutic applications for this compound derivatives is a logical next step. The existing data points toward several key therapeutic areas.

Oncology: Given the activity of related compounds against kinases like RAF1 and ROCK, and their ability to induce apoptosis, oncology is a primary focus. jst.go.jpnih.gov Future work could concentrate on developing agents for specific cancers, such as melanoma, ovarian cancer, and prostate cancer, where isoquinoline derivatives have already shown promise. nih.govmdpi.comneuroquantology.com

Cardiovascular and Ocular Diseases: The potent inhibition of ROCK by 6-substituted isoquinolin-1-amines makes this class of compounds highly relevant for cardiovascular conditions like hypertension. nih.gov Furthermore, ROCK inhibitors have therapeutic applications in glaucoma, suggesting a potential use in ophthalmology. researchgate.net

Inflammatory Diseases: The discovery that isoquinoline derivatives can inhibit PKCζ, a kinase involved in inflammatory signaling, opens the door to developing treatments for autoimmune and inflammatory conditions like rheumatoid arthritis. digitellinc.com The this compound scaffold could be optimized to create selective inhibitors for this pathway.

The versatility of the isoquinoline core suggests that with further modification and testing, derivatives of this compound could find applications in an even broader range of diseases, including those of the central nervous system and infectious diseases. acs.org

Integration with Modern Drug Discovery Technologies

The path from a starting compound to a clinical drug can be significantly accelerated by integrating modern drug discovery technologies. For this compound, a synergistic approach using computational and experimental methods will be crucial.

Fragment-Based Drug Discovery (FBDD): This technology has already proven successful for the isoquinoline core. researchoutreach.orgresearchgate.net FBDD was used to identify 6-substituted isoquinolin-1-amines as ROCK inhibitors. nih.govresearchgate.net This approach uses small, low-complexity molecules ("fragments") to find weak but efficient binders to a biological target. These initial hits are then grown or merged into more potent lead compounds. nih.gov Applying FBDD to this compound against new targets could rapidly generate novel hit series.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a specific biological target. researchgate.netdrugtargetreview.com Synthesizing a diverse library of this compound derivatives and subjecting it to HTS campaigns can efficiently identify initial leads for a wide array of targets and cellular phenotypes. researchgate.netnih.gov

Computational Modeling and SAR: In silico methods are indispensable for modern drug design. Molecular docking can predict how derivatives of this compound might bind to target proteins, helping to prioritize which compounds to synthesize. nih.gov As experimental data is generated, quantitative structure-activity relationship (SAR) models can be built to understand how chemical modifications affect biological activity, guiding the optimization of lead compounds. arxiv.orgbris.ac.uk

By combining these technologies, researchers can pursue a rational design strategy, enhancing the efficiency of the discovery process and increasing the likelihood of developing potent and selective therapeutic agents from the this compound scaffold.

Q & A

Q. What are the validated synthetic routes for 6-Nitroisoquinolin-1-amine, and how can researchers optimize reaction conditions to improve yield?

Methodological Answer: Synthetic routes for nitro-substituted isoquinoline derivatives often involve nitration of precursor amines or cyclization of nitro-containing intermediates. For example, photochemical heteroarylation in continuous-flow systems (as demonstrated for similar compounds) can enhance reaction efficiency by minimizing side reactions . Optimization requires systematic variation of parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE) frameworks. Retrosynthesis tools leveraging AI models (e.g., Template_relevance Reaxys or Pistachio) can predict feasible pathways and prioritize precursors with high plausibility scores .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Characterization should combine chromatographic (HPLC, GC-MS) and spectroscopic techniques (NMR, FTIR). For nitroaromatics, ensure baseline separation in HPLC using columns resistant to septum bleeding (e.g., Zorbax Eclipse Plus C18) to avoid false positives from degradation artifacts . Confirm the absence of nitrosamine impurities via LC-MS/MS with multiple reaction monitoring (MRM), as secondary amines in the presence of nitrosating agents (e.g., nitrites) can form carcinogenic byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Follow OSHA/NIOSH guidelines for nitroaromatics: use fume hoods, nitrile gloves, and flame-resistant lab coats. Waste must be segregated and treated by certified facilities to prevent environmental contamination . For stability testing, avoid acidic conditions that could promote nitrosamine formation via in situ reactions with residual amines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of nitration in this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations can model electrophilic nitration pathways by analyzing charge distribution and frontier molecular orbitals (FMOs). Compare activation energies for nitro group addition at different positions on the isoquinoline ring. Validate predictions experimentally using kinetic isotope effects (KIEs) or isotopic labeling . Tools like Gaussian or ORCA are recommended for high-accuracy simulations.

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer: Discrepancies may arise from impurity profiles or assay variability. Conduct a systematic review (Cochrane-style) to identify confounding factors . Replicate studies under standardized conditions (e.g., cell line authentication, controlled API purity per ICH Q3A guidelines). Use meta-analysis to quantify effect sizes and heterogeneity, applying tools like RevMan or R’s metafor package .

Q. How can researchers assess the risk of nitrosamine formation in this compound under varying storage and processing conditions?

Methodological Answer: Employ forced degradation studies (ICH Q1A) with stressors like heat, light, and pH extremes. Monitor for nitrosamine formation via GC-HRMS with isotopic dilution (e.g., NDMA-d6 as an internal standard). Cross-reference results with the EFPIA decision tree to classify risk levels . For APIs, use supplier questionnaires to audit raw materials for nitrosating agents or amine contaminants .

Q. What advanced analytical techniques differentiate polymorphic forms of this compound?

Methodological Answer: Combine X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and solid-state NMR. For dynamic analysis, use variable-temperature XRD to track phase transitions. Pair with Hirshfeld surface analysis (CrystalExplorer) to map intermolecular interactions influencing polymorphism .

Methodological Frameworks

Q. How should researchers design a hypothesis-driven study to explore this compound’s mechanism of action?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For mechanistic studies, use knockout cell lines or competitive inhibition assays to isolate pathways. Validate findings with orthogonal methods (e.g., SPR for binding affinity, CRISPR for gene editing) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer: Use nonlinear regression (e.g., Hill equation) to calculate IC50/EC50 values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For low-dose extrapolation, benchmark dose (BMD) modeling is preferred over NOAEL/LOAEL due to higher statistical power .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.